molecular formula C9H6BrNO3 B15337740 4-(3-Bromophenyl)oxazolidine-2,5-dione

4-(3-Bromophenyl)oxazolidine-2,5-dione

Cat. No.: B15337740
M. Wt: 256.05 g/mol
InChI Key: FKAPXKBKFUHXQX-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)oxazolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a bromophenyl group attached to an oxazolidine-2,5-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)oxazolidine-2,5-dione typically involves the reaction of 3-bromophenylamine with oxalyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the oxazolidine-2,5-dione ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromophenyl)oxazolidine-2,5-dione has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Bromophenyl)oxazolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Oxazolidine-2,5-dione derivatives

  • Bromophenylacetic acid

  • 4-(3-Bromophenyl)morpholine hydrochloride

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

4-(3-bromophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H6BrNO3/c10-6-3-1-2-5(4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)

InChI Key

FKAPXKBKFUHXQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(=O)OC(=O)N2

Origin of Product

United States

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